molecular formula C12H15BrO2 B3185278 Ethyl 3-bromo-4-isopropylbenzoate CAS No. 1131622-51-9

Ethyl 3-bromo-4-isopropylbenzoate

Cat. No.: B3185278
CAS No.: 1131622-51-9
M. Wt: 271.15 g/mol
InChI Key: AHJYTNMACIFOHE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-isopropylbenzoate (CAS 1131622-51-9) is a brominated aromatic ester with a molecular formula of C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery, primarily due to its two key functional groups: the bromo substituent and the ethyl ester. The presence of the bromine atom makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex biaryl structures and extended molecular frameworks . Concurrently, the ethyl ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or transformed into other functional groups, offering extensive derivatization potential for medicinal and materials chemistry . In pharmaceutical research, this compound is utilized as a key building block in the synthesis of more complex molecules, including kinase inhibitors and other bioactive agents . Its well-defined structure, characterized by high purity (≥98%) and stability under standard storage conditions (recommended sealed in dry, 2-8°C), ensures reliable performance in demanding synthetic applications . The compound's properties, including a Topological Polar Surface Area (TPSA) of 26.3 Ų and a calculated logP of 3.75, are indicative of its potential pharmacokinetic behavior . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

CAS No.

1131622-51-9

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 3-bromo-4-propan-2-ylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4H2,1-3H3

InChI Key

AHJYTNMACIFOHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)C)Br

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at the 3- and 4-positions significantly alter polarity, solubility, and steric bulk. For example:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties (Theoretical Trends)
This compound 1131622-51-9 3-Br, 4-isopropyl 271.16 Moderate polarity; bulky substituent reduces crystal packing efficiency
Ethyl 3-bromo-4-ethylbenzoate 131615-08-1 3-Br, 4-ethyl 257.13 Lower steric bulk vs. isopropyl; higher melting point
Ethyl 3-bromo-4-fluorobenzoate 2333-33-2 3-Br, 4-F 247.04 High polarity due to electronegative F; increased solubility in polar solvents
Ethyl 3-bromo-4-isopropoxybenzoate 860695-52-9 3-Br, 4-isopropoxy 287.16 Ether oxygen enhances polarity; potential for hydrogen bonding

Notes:

  • Isopropyl vs. Ethyl : The bulkier isopropyl group in this compound reduces molecular symmetry, likely lowering its melting point compared to the ethyl analog .

Data Table: Key Structural Analogs

Compound ID (from ) Substituents Molecular Formula Theoretical Boiling Point (°C)
BP 24105 3-Br, 4-ethyl $ \text{C}{11}\text{H}{13}\text{BrO}_2 $ ~250–270 (est.)
BP 24106 3-Br, 4-F $ \text{C}{9}\text{H}{8}\text{BrFO}_2 $ ~230–250 (est.)
BP 24108 3-Br, 4-isopropoxy $ \text{C}{12}\text{H}{15}\text{BrO}_3 $ ~280–300 (est.)

Note: Experimental data for melting/boiling points are scarce; values are estimated based on substituent effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-4-isopropylbenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via esterification of 3-bromo-4-isopropylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Optimization involves monitoring reaction time, temperature (80–100°C), and stoichiometric ratios using HPLC or GC-MS. Bromination of pre-functionalized benzoate esters via electrophilic substitution (using Br₂/FeBr₃) is an alternative route .
  • Key Data : Purity >98% is achievable via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data. Key signals include the ethyl ester (–OCH₂CH₃, δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.9 ppm for CH) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 287.06 (C₁₂H₁₅BrO₂⁺) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal structures .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to synthesize biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Nucleophilic Substitution : Replacement of bromine with amines or thiols for functionalized intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and bromine substituents influence reactivity in catalytic systems?

  • Methodology :

  • DFT Calculations : Analyze electron density maps (e.g., using Gaussian 16) to assess bromine’s electrophilicity and isopropyl’s steric hindrance .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., Ethyl 3-bromo-4-ethylbenzoate) under identical catalytic conditions (Pd/C, CuI) .
    • Data Contradictions : Some studies report reduced catalytic efficiency due to isopropyl steric bulk, while others note enhanced regioselectivity .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

  • Methodology :

  • Twinned Data Refinement : Use SHELXE for iterative phasing and SHELXL for anisotropic displacement parameter modeling .
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps for bulky substituents .

Q. How can researchers address discrepancies in reported biological activity data for derivatives?

  • Methodology :

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines (HEK-293, HeLa) to isolate substituent-specific effects .
  • Metabolic Stability Tests : Use LC-MS/MS to track degradation pathways (e.g., ester hydrolysis) in liver microsomes .

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